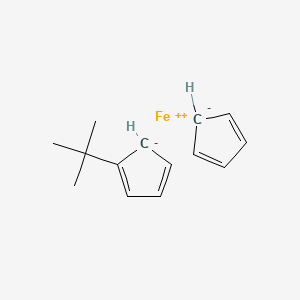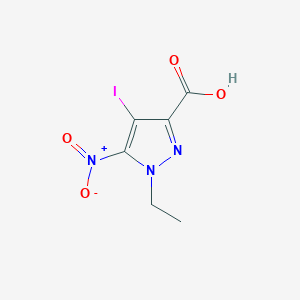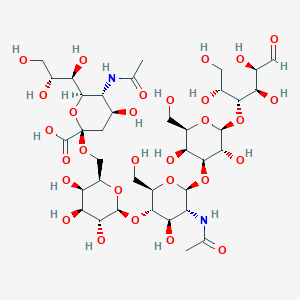
meso-Tetra(3-methylphenyl) porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Tetra(3-methylphenyl) porphine: is a synthetic porphyrin compound with the molecular formula C48H38N4 and a molecular weight of 670.84 g/mol . Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This compound is used primarily in research settings due to its unique photophysical and photochemical properties.
Vorbereitungsmethoden
The synthesis of meso-Tetra(3-methylphenyl) porphine typically involves a multi-step reaction process. One common method includes the following steps :
Condensation Reaction: Starting with pyrrole and an aldehyde, the reaction is carried out in the presence of a Lewis acid catalyst such as magnesium bromide etherate (MgBr2*OEt2) and triethylamine (Et3N) in dichloromethane (CH2Cl2) at 60°C.
Bromination: The intermediate product is then brominated using N-bromoacetamide in chloroform (CHCl3) at temperatures ranging from 0 to 20°C.
Palladium-Catalyzed Coupling: The brominated product undergoes a palladium-catalyzed coupling reaction with sodium carbonate (Na2CO3) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in a mixture of toluene and methanol at 70°C for 20 hours.
Acid Treatment: Finally, the product is treated with aqueous hydrochloric acid (HCl) to yield this compound.
Analyse Chemischer Reaktionen
meso-Tetra(3-methylphenyl) porphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in studying electron transfer processes.
Reduction: Reduction reactions can be performed to study the compound’s redox properties.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
meso-Tetra(3-methylphenyl) porphine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the photophysical and photochemical properties of porphyrins.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of porphyrins in biological processes.
Wirkmechanismus
The mechanism of action of meso-Tetra(3-methylphenyl) porphine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. This property is particularly useful in photodynamic therapy, where the generated ROS can induce cell death in cancer cells . The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are damaged by the ROS.
Vergleich Mit ähnlichen Verbindungen
meso-Tetra(3-methylphenyl) porphine can be compared with other similar porphyrin compounds, such as:
meso-Tetra(4-carboxyphenyl) porphine: Known for its applications in metal-organic frameworks (MOFs) and coordination polymers.
meso-Tetra(2,4,6-trimethylphenyl) porphine: Used in catalytic reactions and photodynamic therapy.
meso-Tetra(4-pyridyl) porphine:
Eigenschaften
Molekularformel |
C48H38N4 |
|---|---|
Molekulargewicht |
670.8 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(3-methylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H38N4/c1-29-9-5-13-33(25-29)45-37-17-19-39(49-37)46(34-14-6-10-30(2)26-34)41-21-23-43(51-41)48(36-16-8-12-32(4)28-36)44-24-22-42(52-44)47(40-20-18-38(45)50-40)35-15-7-11-31(3)27-35/h5-28,49,52H,1-4H3 |
InChI-Schlüssel |
VTJYAROBIDZWEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C)C=C4)C9=CC=CC(=C9)C)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12348838.png)
![1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12348847.png)



![N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)

![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)

![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)

